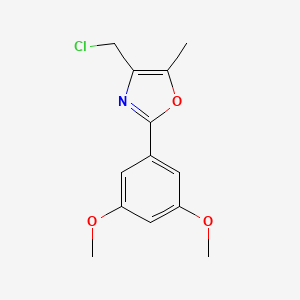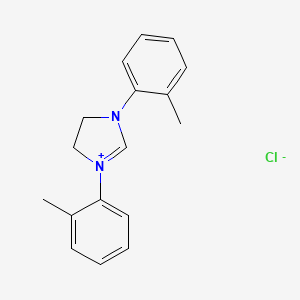![molecular formula C9H11N3 B3052949 3-ethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 4919-20-4](/img/structure/B3052949.png)
3-ethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with ethyl and methyl substituents at the 3 and 7 positions, respectively.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-ethyl-4-methylpyridine-2-carboxylic acid hydrazide with formic acid, which leads to the formation of the triazole ring through cyclization. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 3-Ethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole or pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted triazolopyridine derivatives.
科学研究应用
3-Ethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
作用机制
The mechanism of action of 3-ethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication or protein synthesis. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
- 3-Ethyl-7-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
- 3-Ethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyrazine
- 3-Ethyl-7-methyl-[1,2,4]triazolo[4,3-a]thiadiazine
Comparison: Compared to these similar compounds, 3-ethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine exhibits unique properties due to the presence of the pyridine ring. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For instance, the pyridine ring may enhance its ability to interact with certain biological targets, making it a more potent antimicrobial or anticancer agent.
属性
CAS 编号 |
4919-20-4 |
|---|---|
分子式 |
C9H11N3 |
分子量 |
161.2 g/mol |
IUPAC 名称 |
3-ethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C9H11N3/c1-3-8-10-11-9-6-7(2)4-5-12(8)9/h4-6H,3H2,1-2H3 |
InChI 键 |
WYMAJEOKNFLJHD-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1C=CC(=C2)C |
规范 SMILES |
CCC1=NN=C2N1C=CC(=C2)C |
Key on ui other cas no. |
4919-20-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


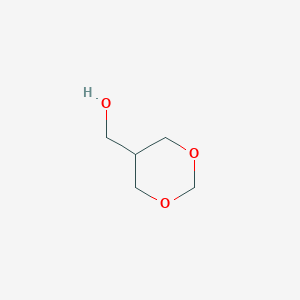
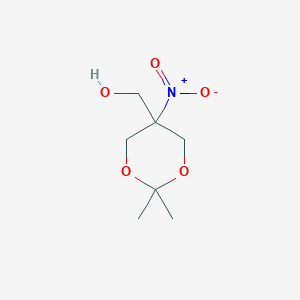
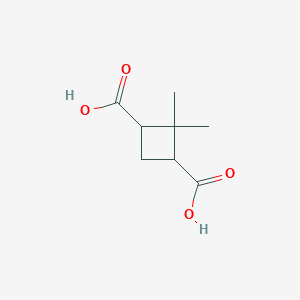
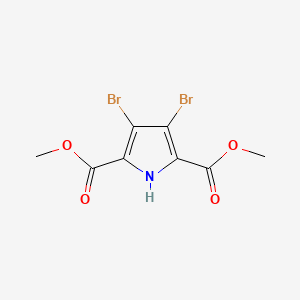
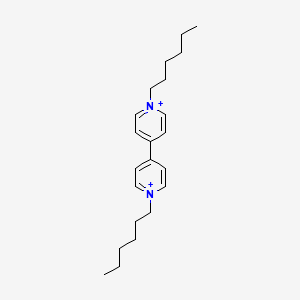
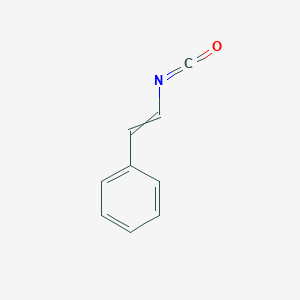
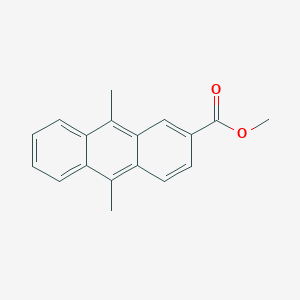
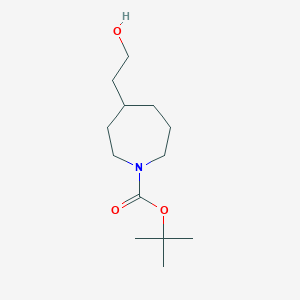
![Furo[3,4-c]pyridin-1(3H)-one](/img/structure/B3052880.png)
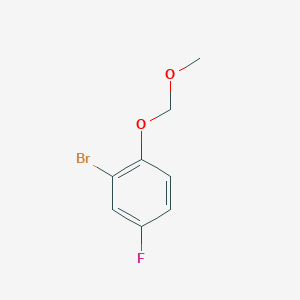
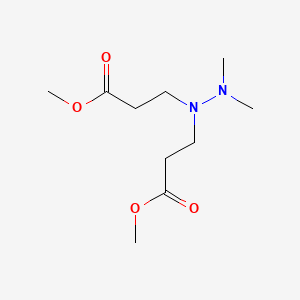
![Oxazole, 4,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-, 3-oxide](/img/structure/B3052887.png)
